![molecular formula C15H20N2O5S2 B13939458 2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- CAS No. 63059-34-7](/img/structure/B13939458.png)
2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE is an organosulfur compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, a methylsulfonylamino group, and a naphthalene-2-sulfonamide moiety
Preparation Methods
The synthesis of N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE typically involves multiple steps, including the introduction of the tert-butyl group, hydroxylation, and sulfonamide formation. One common synthetic route involves the use of tert-butyl hypochlorite as an oxidant to introduce the tert-butyl group, followed by hydroxylation using appropriate reagents. The sulfonamide group is then introduced through a reaction with sulfonyl chloride derivatives .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methylsulfonylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfonamide groups play crucial roles in binding to target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar compounds include other sulfonamides and organosulfur compounds such as tert-butanesulfinamide and sulfonimidates. Compared to these compounds, N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
63059-34-7 |
|---|---|
Molecular Formula |
C15H20N2O5S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-tert-butyl-1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S2/c1-15(2,3)17-24(21,22)13-9-8-10-11(14(13)18)6-5-7-12(10)16-23(4,19)20/h5-9,16-18H,1-4H3 |
InChI Key |
BZLLYFGDMLSRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
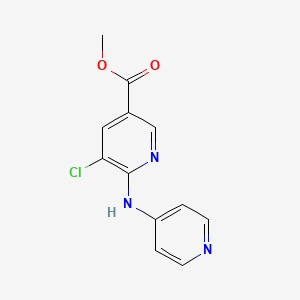
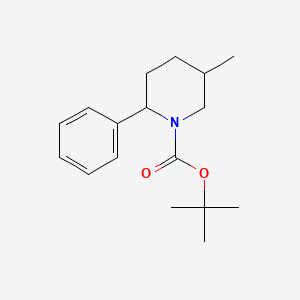
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
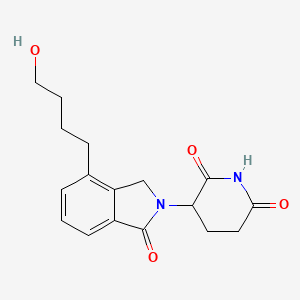
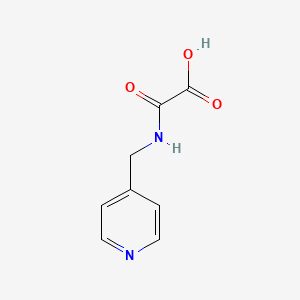
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
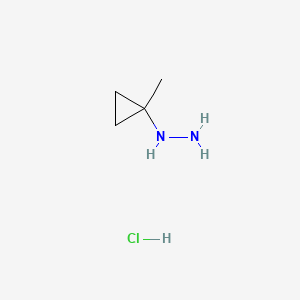
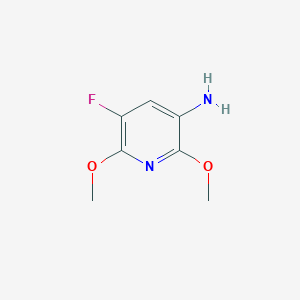

![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)

